An In-depth Technical Guide to Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
An In-depth Technical Guide to Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of pharmacologically active compounds. This privileged heterocyclic motif serves as a crucial building block for the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. Within this esteemed class of molecules, Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate emerges as a compound of significant interest. Its unique structural architecture, incorporating both the reactive 2-aminothiophene core and a pyridine moiety, presents a compelling foundation for the design of targeted therapies and novel molecular probes. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties and Identifiers
A clear understanding of the fundamental physicochemical properties and identifiers is paramount for any scientific investigation. The key details for Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate are summarized below.
| Identifier | Value |
| Chemical Name | Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate |
| CAS Number | 117516-88-8[1] |
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.30 g/mol |
| PubChem CID | 874726[2] |
Synthesis and Mechanistic Insights: The Gewald Reaction
The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate, is the Gewald reaction.[3] This one-pot, multi-component reaction is lauded for its operational simplicity, mild reaction conditions, and the ability to generate a diverse range of derivatives.[4]
The Mechanism of the Gewald Reaction
The Gewald reaction proceeds through a series of well-elucidated steps, initiated by a Knoevenagel condensation.[3] The reaction mechanism is as follows:
-
Knoevenagel Condensation: The reaction commences with the base-catalyzed condensation of an α-methylene ketone (in this case, a precursor to the pyridin-4-yl ketone) and an active methylene compound (ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[3][5]
-
Michael Addition of Sulfur: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile in a Michael-type addition. The exact mechanism of sulfur addition is complex and can involve the formation of polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene ring system.[3]
The overall reaction pathway can be visualized as follows:
Caption: The Gewald reaction pathway for the synthesis of the target compound.
Experimental Protocol for Synthesis
The following is a generalized, yet detailed, step-by-step methodology for the synthesis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate via the Gewald reaction.
Materials:
-
4-Acetylpyridine
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine or triethylamine)
-
Ethanol (anhydrous)
-
Ice-cold water
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylpyridine (1.0 eq) and ethyl cyanoacetate (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To this solution, add elemental sulfur (1.1 eq) and morpholine (1.2 eq).
-
Reaction Conditions: The reaction mixture is then heated to reflux (typically 60-80 °C) and stirred for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate.
Spectroscopic Characterization
The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. While specific spectra for this exact molecule are not widely published, data from closely related analogs provide a strong basis for expected results.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), aromatic protons from the pyridine ring, a singlet for the thiophene proton, and a broad singlet for the amino group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the thiophene and pyridine rings, and the carbons of the ethyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C=C and C=N stretching vibrations of the aromatic rings.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]+ corresponding to the calculated molecular weight.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiophene scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities. The incorporation of a pyridine ring in Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate further enhances its potential for drug discovery.
-
Anticancer Activity: Numerous 2-aminothiophene derivatives have been reported to possess potent anticancer properties by targeting various cellular pathways.
-
Antimicrobial and Antifungal Activity: The thiophene nucleus is present in several antimicrobial and antifungal agents. The title compound could serve as a precursor for the development of new anti-infective drugs.
-
Anti-inflammatory Properties: Certain substituted 2-aminothiophenes have shown significant anti-inflammatory activity.
-
Kinase Inhibition: The pyridine moiety is a common feature in many kinase inhibitors, suggesting that this compound could be explored for its potential to modulate kinase activity, a key target in cancer therapy.
The general workflow for screening such a compound in a drug discovery program is outlined below:
Caption: A typical workflow for the evaluation of a novel compound in drug discovery.
Conclusion
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate represents a molecule of considerable interest for the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis via the robust Gewald reaction, coupled with the known pharmacological potential of the 2-aminothiophene scaffold, makes it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, aiming to empower researchers to explore the full potential of this promising heterocyclic compound.
References
-
PubChem. Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate. [Link]
-
Wikipedia. Gewald reaction. [Link]
- Putrová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 1-43.
-
Singla, P., & Singh, A. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(37), 24193-24213. [Link]
Sources
- 1. H58069.03 [thermofisher.com]
- 2. Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate | C12H12N2O2S | CID 874726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
